Product packaging for 1-Iodo-2-methoxy-4,5-dimethylbenzene(Cat. No.:CAS No. 50772-82-2)

1-Iodo-2-methoxy-4,5-dimethylbenzene

Cat. No.: B3053082
CAS No.: 50772-82-2
M. Wt: 262.09 g/mol
InChI Key: SPLYPBZVIQGZTH-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxy-4,5-dimethylbenzene ( 50772-82-2) is a specialty iodinated aromatic compound with the molecular formula C9H11IO and a molecular weight of 262.09 g/mol . This chemical building block features a benzene ring substituted with iodine at position 1, a methoxy group at position 2, and methyl groups at positions 4 and 5, creating a sterically and electronically distinctive pattern valuable for cross-coupling reactions . The compound's structural configuration, represented by the SMILES notation CC1=CC(=C(C=C1C)I)OC , makes it particularly valuable as a key intermediate in pharmaceutical research and materials science where specific substitution patterns are required. Researchers utilize this compound primarily in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions, where its iodine moiety serves as an excellent leaving group for carbon-carbon bond formation . The presence of both electron-donating methoxy and methyl groups influences its reactivity pattern, making it a versatile scaffold for constructing complex molecular architectures. The compound is typically shipped with cold-chain transportation to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11IO B3053082 1-Iodo-2-methoxy-4,5-dimethylbenzene CAS No. 50772-82-2

Properties

IUPAC Name

1-iodo-2-methoxy-4,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLYPBZVIQGZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556027
Record name 1-Iodo-2-methoxy-4,5-dimethylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50772-82-2
Record name 1-Iodo-2-methoxy-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2-methoxy-4,5-dimethylbenzene
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Preparation Methods

Iodine Monochloride (ICl) Mediated Iodination

A classic method involves the use of iodine monochloride in acetic acid. The reaction proceeds via the generation of an iodonium ion (I⁺), which undergoes electrophilic substitution. For the target compound, the precursor 2-methoxy-4,5-dimethylbenzene is reacted with ICl at 0–5°C to minimize polyiodination.

Reaction Conditions:

  • Substrate: 2-Methoxy-4,5-dimethylbenzene (1.0 equiv)
  • Iodinating Agent: ICl (1.2 equiv)
  • Solvent: Glacial acetic acid
  • Temperature: 0–5°C
  • Time: 6–8 hours

Yield: 60–68% (reported for analogous systems).

Silver(I)-Mediated Oxidative Iodination

Silver(I) salts such as AgNO₃ can facilitate iodination by oxidizing molecular iodine (I₂) to a more reactive electrophilic species. This method avoids the use of corrosive ICl and improves regioselectivity.

Procedure:

  • Dissolve 2-methoxy-4,5-dimethylbenzene (1.0 equiv) in dichloromethane.
  • Add AgNO₃ (1.5 equiv) and I₂ (1.1 equiv).
  • Stir at room temperature for 12 hours under nitrogen.

Key Advantages:

  • Reduced side product formation (<5% diiodinated byproducts).
  • Compatibility with acid-sensitive functional groups.

Decarboxylative Iodination

Adapting methodologies from decarboxylative halogenation, this route employs a carboxylic acid precursor. The Royal Society of Chemistry’s protocol for decarboxylative bromination can be modified for iodination by substituting bromide reagents with iodide equivalents.

Reaction Setup

Substrate: 2-Methoxy-4,5-dimethylbenzoic acid
Reagents:

  • Tetrabutylammonium triiodide (Bu₄NI₃, 2.0 equiv)
  • Potassium phosphate (K₃PO₄, 1.0 equiv)
  • Acetonitrile (MeCN) as solvent

Conditions:

  • Temperature: 50°C
  • Time: 16–24 hours

Mechanism:

  • Bu₄NI₃ generates I⁺ under heating.
  • Decarboxylation releases CO₂, forming a benzyl radical.
  • Radical recombination with I⁺ yields the iodinated product.

Yield: 70–75% (extrapolated from bromination yields in).

The methoxy group can act as a directing group for lithiation, enabling precise iodine introduction. This method is advantageous for achieving high regioselectivity in poly-substituted systems.

Lithium-Halogen Exchange

Steps:

  • Lithiation of 2-methoxy-4,5-dimethylbenzene using LDA (lithium diisopropylamide) at −78°C.
  • Quenching with iodine (I₂) to form the C–I bond.

Optimization Notes:

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: −78°C to prevent ring deactivation.
  • Yield: 55–60% (based on similar methoxy-directed systems).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

Method Reagents Temperature Yield (%) Regioselectivity
ICl Mediated ICl, AcOH 0–5°C 60–68 Moderate
AgNO₃ Oxidative AgNO₃, I₂ RT 65–70 High
Decarboxylative Bu₄NI₃, K₃PO₄ 50°C 70–75 High
Directed Metalation LDA, I₂ −78°C 55–60 Very High

Key Observations:

  • Decarboxylative iodination offers the highest yield but requires synthesis of a benzoic acid precursor.
  • Directed metalation achieves superior regioselectivity but demands cryogenic conditions.

Challenges and Mitigation Strategies

Steric Hindrance

The 4,5-dimethyl substituents create steric congestion, slowing electrophilic attack. Strategies to address this include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Increasing reaction time to 24 hours for complete conversion.

Byproduct Formation

Common byproducts include diiodinated derivatives and demethylated compounds. Purification techniques such as column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol are recommended.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are preferred to batch processes due to:

  • Enhanced heat transfer, critical for exothermic iodination steps.
  • Reduced reagent waste through precise stoichiometric control.
  • Improved safety profile when handling volatile iodine species.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-iodo-2-methoxy-4,5-dimethylbenzene exerts its effects is primarily through electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates various substitution reactions. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Key Structural Differences
1-Iodo-2-methoxy-4-methylbenzene 186583-59-5 I (1), OMe (2), Me (4) Lacks methyl at position 5
4-Ethyl-2-iodo-1-methoxybenzene 868167-69-5 I (2), OMe (1), Et (4) Ethyl replaces methyl at position 4
1,2-Diiodo-4,5-dimethylbenzene 1124-08-9 I (1,2), Me (4,5) Di-iodo vs. mono-iodo; lacks methoxy
1-Iodo-3,5-dimethylbenzene N/A I (1), Me (3,5) No methoxy; methyl groups at 3 and 5
2-Iodo-4,5-dimethylbenzaldehyde N/A I (2), CHO (4), Me (5) Aldehyde replaces methoxy and methyl

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound enhances electron density at the ortho/para positions compared to analogs with only methyl or ethyl groups. This increases reactivity in electrophilic substitutions but may reduce stability in oxidative environments .
  • Steric Effects: 1,2-Diiodo-4,5-dimethylbenzene exhibits significant steric repulsion between iodine atoms, leading to distorted bond angles (C–C–I angles >123°) and elongated C–I bonds (2.097 Å) . In contrast, the mono-iodo target compound avoids such steric strain.

Reactivity in Mechanochemical and Cross-Coupling Reactions

Reductive Coupling (Aryl Iodides)
  • 1-Iodo-3,5-dimethylbenzene (CAS N/A): Achieves 17% conversion to biphenyl in solvent-free mechanochemical coupling without DMF, compared to negligible conversion for 1-iodo-3,4-dimethylbenzene under the same conditions .
  • Solvent additives like DMF likely remain critical for efficient coupling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-iodo-2-methoxy-4,5-dimethylbenzene with high regioselectivity?

  • Methodological Answer : Electrophilic iodination using iodine (I₂) with periodic acid (HIO₃) as an oxidizing agent under controlled acidic conditions (e.g., H₂SO₄) is a common approach. The methoxy group at position 2 directs iodination to the ortho/para positions, but steric hindrance from the 4,5-dimethyl substituents favors para substitution relative to the methoxy group. Optimize reaction temperature (60–80°C) and solvent (e.g., acetic acid) to minimize di-iodination byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify methyl (δ ~2.2–2.5 ppm), methoxy (δ ~3.8 ppm), and aromatic protons (δ ~6.5–7.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve bond lengths (e.g., C–I ~2.10 Å) and angles to validate steric/electronic distortions .

Q. What safety protocols are critical when handling iodinated aromatic compounds like this compound?

  • Methodological Answer :

  • Storage : Protect from light in amber glass under inert gas (Ar/N₂) to prevent degradation.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with sodium thiosulfate to reduce iodine toxicity .

Q. How do substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine atom serves as a leaving group in Suzuki-Miyaura couplings. The methoxy group enhances electron density, accelerating oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄). Steric hindrance from methyl groups may slow transmetallation; use bulky ligands (e.g., SPhos) to improve yields .

Advanced Research Questions

Q. How do steric and electronic effects in this compound impact crystallographic packing and intermolecular interactions?

  • Methodological Answer : X-ray studies reveal that methyl groups induce torsional distortions (e.g., C–C–I angles ~122° vs. ideal 120°) due to steric repulsion. These distortions reduce π-π stacking, favoring layered packing with van der Waals interactions. Compare with 1,2-diiodo-4,5-dimethoxybenzene, where methoxy groups enable hydrogen bonding .

Q. What strategies resolve contradictions in iodination regioselectivity under varying reaction conditions?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Lower temperatures favor para-iodination (kinetic product), while higher temperatures may redistribute substituents.
  • Competitive Directing Effects : Use DFT calculations to model charge distribution. For example, the methoxy group dominates over methyl in directing iodination, but steric bulk can override electronic effects. Validate with NMR reaction monitoring .

Q. How can computational modeling optimize reaction pathways for derivatizing this compound?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate transition states and activation energies for cross-coupling or nucleophilic substitution. Compare with experimental yields to refine catalytic systems (e.g., Pd vs. Cu) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer : Use HPLC-MS with a C18 column (acetonitrile/water gradient) to separate di-iodinated byproducts. For light-sensitive samples, employ diode-array detectors with wavelength specificity (λ = 254 nm). Validate with spike-and-recovery experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-2-methoxy-4,5-dimethylbenzene
Reactant of Route 2
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1-Iodo-2-methoxy-4,5-dimethylbenzene

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